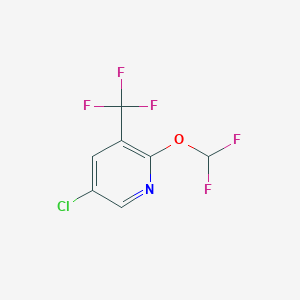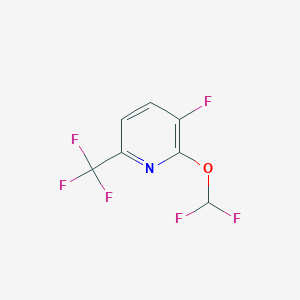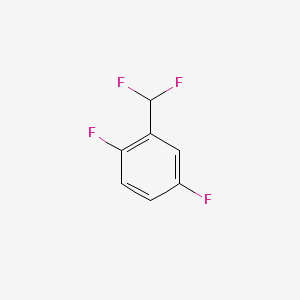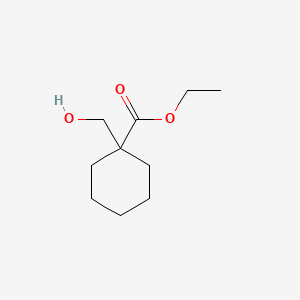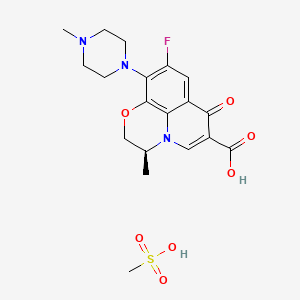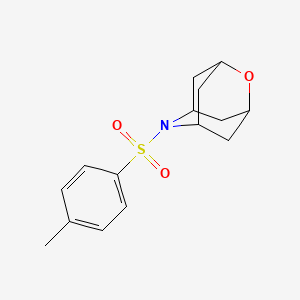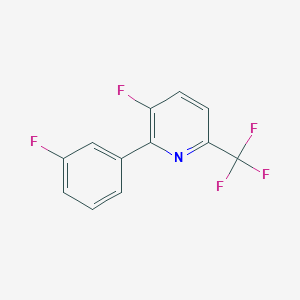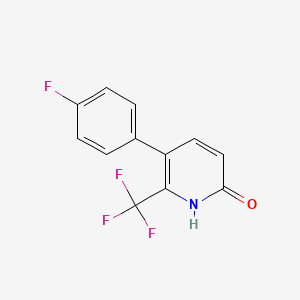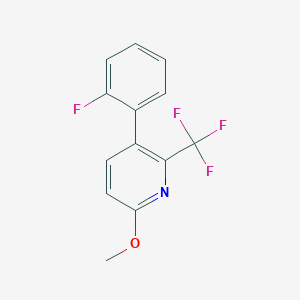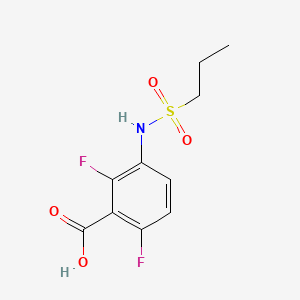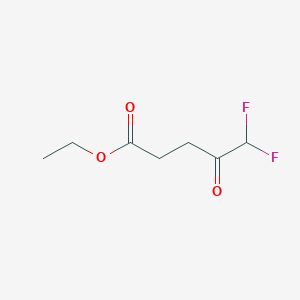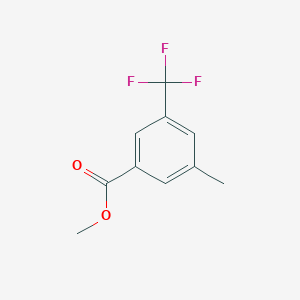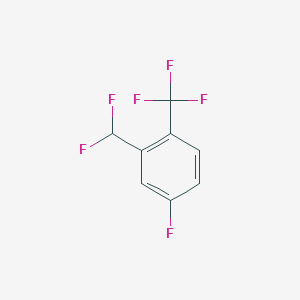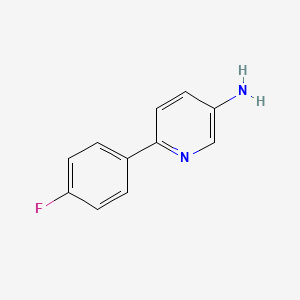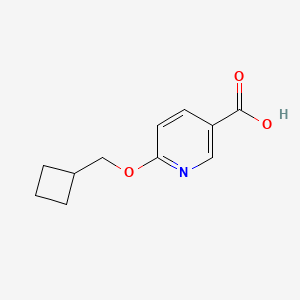
6-(Cyclobutylmethoxy)nicotinic acid
Übersicht
Beschreibung
6-(Cyclobutylmethoxy)nicotinic acid is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 . It has gained significant attention in scientific research due to its potential applications in various fields.
Molecular Structure Analysis
The InChI code for 6-(Cyclobutylmethoxy)nicotinic acid is 1S/C11H13NO3/c13-11(14)9-4-5-10(12-6-9)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,13,14) . This indicates the presence of a cyclobutyl group attached to a methoxy group, which is further attached to a nicotinic acid molecule.Physical And Chemical Properties Analysis
6-(Cyclobutylmethoxy)nicotinic acid has a molecular weight of 207.23 .Wissenschaftliche Forschungsanwendungen
Receptors and Lipid-Lowering Effects
- G-protein-coupled Receptors (GPRs) and Anti-lipolytic Effect : 6-(Cyclobutylmethoxy)nicotinic acid, as a derivative of nicotinic acid, engages with specific receptors like PUMA-G and HM74 in adipose tissue, which are involved in lipid metabolism. These receptors mediate the anti-lipolytic effects of nicotinic acid, reducing lipolysis and lowering lipid levels in the blood (Tunaru et al., 2003).
Enzymatic Production and Herbicidal Activity
- Enzymatic Hydroxylation for Production : 6-(Cyclobutylmethoxy)nicotinic acid can be produced from nicotinic acid through enzymatic hydroxylation using microorganisms like Pseudomonas, Bacillus, or Achromobacter. This process is significant for industrial applications (Mizon, 1995).
- Herbicidal Activity : Derivatives of nicotinic acid, including 6-(Cyclobutylmethoxy)nicotinic acid, have shown potential as herbicides. They exhibit significant herbicidal activity against certain plant species, making them candidates for agricultural applications (Yu et al., 2021).
Vasorelaxation and Antioxidation Properties
- Vasorelaxation and Antioxidant Activity : Thionicotinic acid derivatives, related to nicotinic acid, demonstrate vasorelaxant and antioxidant properties. These findings suggest potential therapeutic applications for cardiovascular diseases (Prachayasittikul et al., 2010).
Anti-Atherosclerosis Mechanisms
- Atherosclerosis Prevention : Nicotinic acid and its derivatives, including 6-(Cyclobutylmethoxy)nicotinic acid, can inhibit the progression of atherosclerosis in mice. This action is mediated through the GPR109A receptor, suggesting a role in cardiovascular health (Lukasova et al., 2011).
Enzymatic Interactions and Metabolism
- Nicotinic Acid Hydroxylase System : The metabolism of nicotinic acid, involving its hydroxylation to 6-hydroxynicotinic acid, is catalyzed by specific enzymes in certain bacteria, providing insights into microbial metabolism and biotransformation processes (Hunt, 1959).
Eigenschaften
IUPAC Name |
6-(cyclobutylmethoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(14)9-4-5-10(12-6-9)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPOXMLQTYEANZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclobutylmethoxy)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



